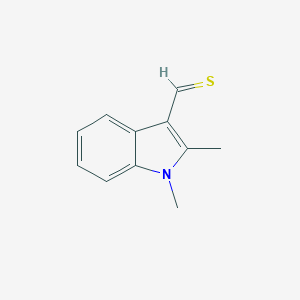
1,2-dimethyl-1H-indole-3-carbothialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-1H-indole-3-carbothialdehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The unique structure of this compound, which includes a thioformyl group attached to the indole ring, makes it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,2-dimethylindole with anhydrous sodium hydrosulfide or hydrogen sulfide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . This reaction yields the desired thioformyl derivative.
Industrial Production Methods: While specific industrial production methods for 1,2-dimethyl-1H-indole-3-carbothialdehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,2-dimethyl-1H-indole-3-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioformyl group to a thiol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
科学研究应用
1,2-dimethyl-1H-indole-3-carbothialdehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism by which 1,2-dimethyl-1H-indole-3-carbothialdehyde exerts its effects is primarily through its interaction with metal ions. The sulfur atom in the thioformyl group coordinates with metal ions, forming stable complexes . These interactions can influence various biochemical pathways and molecular targets, making it a valuable compound for studying metal-ligand interactions.
相似化合物的比较
3-Thioformylindole: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylindole: Lacks the thioformyl group.
3-Formyl-1,2-dimethylindole: Contains a formyl group instead of a thioformyl group.
Uniqueness: 1,2-dimethyl-1H-indole-3-carbothialdehyde is unique due to the presence of both the thioformyl group and the methyl groups at the 1 and 2 positions. This combination enhances its reactivity and ability to form stable complexes with metal ions, distinguishing it from other indole derivatives .
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
1,2-dimethylindole-3-carbothialdehyde |
InChI |
InChI=1S/C11H11NS/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 |
InChI 键 |
AJAWJUUCBQDBEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=S |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















